(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrrolidinone, a benzoyl group, an imino group, a sulfamoyl group, and a benzo[d]thiazole group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrrolidinone ring, which is a common motif in pharmaceuticals and other biologically active compounds .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the imino group could participate in condensation reactions, and the sulfamoyl group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could make the compound more water-soluble, while the benzoyl and benzo[d]thiazole groups could contribute to its lipophilicity .Scientific Research Applications
Synthesis and Reactions
Research has explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, highlighting their potential as antihypertensive α-blocking agents. A study by Abdel-Wahab et al. (2008) detailed the synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives and their pharmacological screening, demonstrating good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008). This indicates a research application in developing new therapeutic agents.
Antimicrobial Activities
Research into benzothiazole-imino-benzoic acid ligands and their metal complexes has shown promising antimicrobial activity against various bacterial strains. Mishra et al. (2019) synthesized and characterized these complexes, finding them effective against bacteria causing infections in the mouth, lungs, gastrointestinal tract, and more (Mishra, S. Singh Gound, R. Mondal, R. Yadav, & R. Pandey, 2019). Such studies highlight the potential of these compounds in addressing human epidemic-causing bacterial strains.
Aldose Reductase Inhibitors
Ali et al. (2012) designed and synthesized novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. These compounds showed significant inhibitory potency, highlighting their potential as novel drugs for treating diabetic complications (Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, & J. Iqbal, 2012). This research application is crucial for developing treatments for diabetes-related health issues.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O7S2/c1-32-19(28)11-24-15-6-5-14(34(22,30)31)10-16(15)33-21(24)23-20(29)12-3-2-4-13(9-12)25-17(26)7-8-18(25)27/h2-6,9-10H,7-8,11H2,1H3,(H2,22,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGFQOABSKPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.